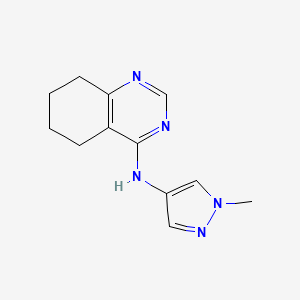
N-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound that features a quinazoline core fused with a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a quinazoline derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or quinazoline ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, halides, or thiols; reactions are conducted in polar solvents like DMF or DMSO under reflux conditions.
Major Products: The major products formed from these reactions include oxidized quinazoline derivatives, reduced amine derivatives, and various substituted pyrazole-quinazoline compounds.
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition, receptor modulation, and as a probe for biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the context of its application.
Comparación Con Compuestos Similares
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole structure but differs in the quinazoline core and additional substituents.
Bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide]: Another pyrazole derivative with different functional groups and biological activities.
Uniqueness: N-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific combination of a pyrazole ring and a tetrahydroquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-17-7-9(6-15-17)16-12-10-4-2-3-5-11(10)13-8-14-12/h6-8H,2-5H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTORDWBVHGKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)
![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)
![N-[(4-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2805608.png)
![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)
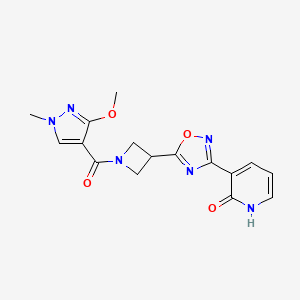

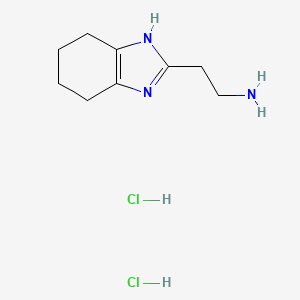
![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/new.no-structure.jpg)
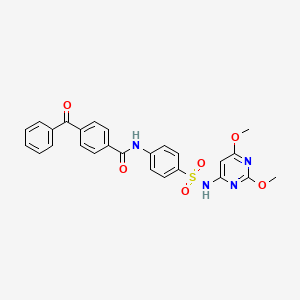
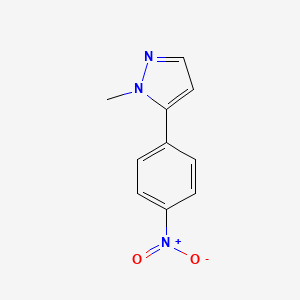
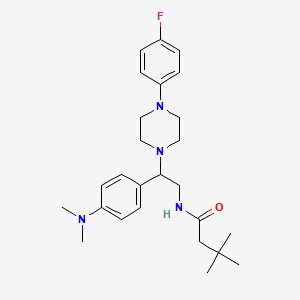
![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)
amino}propanamide](/img/structure/B2805624.png)
